2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with an isopropyl and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of 2-(2-Isopropyl-4-methoxyphenyl)acetonitrile with a suitable alkylating agent under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaOH or KOH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropyl-4-methoxyphenoxy)acetonitrile: Shares a similar structural motif but differs in the functional groups attached to the core structure.
2-Isopropyl-4-methoxyphenyl boronic acid pinacol ester: Another related compound with a boronic acid ester group.
Uniqueness
2-(2-Isopropyl-4-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-(4-methoxy-2-propan-2-ylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C15H23NO/c1-10(2)14-8-12(17-4)5-6-13(14)15-7-11(3)9-16-15/h5-6,8,10-11,15-16H,7,9H2,1-4H3 |
InChI Key |
AZNLMFHCBNKGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C=C2)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.